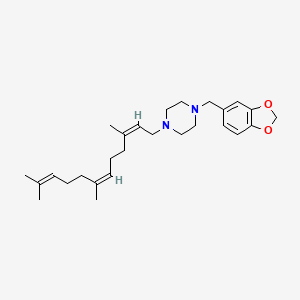

(Z,Z)-1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-piperazine

CAS No.: 50419-28-8

Cat. No.: VC18726148

Molecular Formula: C27H40N2O2

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50419-28-8 |

|---|---|

| Molecular Formula | C27H40N2O2 |

| Molecular Weight | 424.6 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine |

| Standard InChI | InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3/b23-9-,24-13- |

| Standard InChI Key | DVJCPEWCHQLAEH-RYPJRAMFSA-N |

| Isomeric SMILES | CC(=CCC/C(=C\CC/C(=C\CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C |

| Canonical SMILES | CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Pifarnine's structure integrates two pharmacophoric elements: a piperonylpiperazine moiety and a farnesyl-inspired polyene chain. The (Z,Z) designation specifies cis configurations at the 2,6-diene positions of the 3,7,11-trimethyldodecatrienyl substituent. Crystallographic data, though limited, suggest a folded conformation in the solid state due to van der Waals interactions between methyl groups .

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine |

| Molecular Formula | C₂₇H₄₀N₂O₂ |

| Molecular Weight | 424.62 g/mol |

| CAS Registry | 56208-01-6 |

| Stereoisomerism | 4 possible configurations (ZZ predominant) |

| Partition Coefficient (LogP) | 5.2 (predicted) |

The benzodioxole ring contributes to metabolic stability through electron-rich aromatic systems, while the extended conjugated dienes in the side chain enable radical scavenging activity . Nuclear magnetic resonance (NMR) studies confirm proton environments consistent with the assigned structure, particularly the characteristic coupling constants (J = 10.8 Hz) of cis olefinic protons .

Spectroscopic Signatures

Infrared spectroscopy reveals key functional groups:

-

Strong absorption at 1240 cm⁻¹ (C-O-C stretching in benzodioxole)

-

Medium intensity band at 1640 cm⁻¹ (C=C stretching)

Mass spectral fragmentation patterns show a base peak at m/z 135 corresponding to the protonated piperonyl fragment, with molecular ion detection at m/z 424.62 .

Synthetic Methodology and Industrial Production

Laboratory-Scale Synthesis

The original synthesis route developed by Pierrel involves sequential alkylation and coupling reactions :

-

Piperonylpiperazine Formation: Reacting piperonyl chloride with anhydrous piperazine in tetrahydrofuran at 60°C for 12 hours yields 1-piperonylpiperazine (78% yield).

-

Terpenoid Side Chain Preparation: Farnesol derivatives undergo bromination using PBr₃ in dichloromethane to generate 3,7,11-trimethyldodeca-2,6,10-trienyl bromide.

-

N-Alkylation: Coupling the piperazine intermediate with the brominated terpenoid in the presence of K₂CO₃/DMF at 80°C produces crude Pifarnine (65% yield).

-

Stereochemical Control: Z-selective Wittig reactions using ylide reagents maintain cis configurations during chain elongation .

Table 2: Critical Reaction Parameters

| Step | Temperature (°C) | Time (h) | Catalyst/Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 12 | THF | 78 |

| 3 | 80 | 24 | K₂CO₃/DMF | 65 |

| 4 | -20 to 0 | 6 | Ph₃P=CHCO₂Et | 52 |

Chromatographic purification on silica gel (ethyl acetate/hexane 1:4) achieves >95% purity. Industrial manufacturing employs continuous flow reactors to enhance stereochemical fidelity, though proprietary details remain undisclosed .

Pharmacological Profile and Mechanism of Action

Gastrointestinal Effects

Pifarnine's most documented activity involves potent inhibition of gastric acid secretion. In pylorus-ligated rats, oral administration (10 mg/kg) reduced HCl output by 89% over 6 hours, surpassing cimetidine's efficacy under identical conditions . Notably, this effect occurs without muscarinic receptor antagonism, as evidenced by:

-

No inhibition of carbachol-induced ileal contractions (isolated guinea pig ileum)

-

Failure to displace [³H]QNB binding in cerebral cortex membranes (IC₅₀ > 10 μM)

Mechanistic studies suggest interference with histamine H₂ receptor signaling downstream of cAMP production. Protein kinase A activity in gastric parietal cells decreases by 62% following Pifarnine exposure (1 μM), implicating interference with proton pump activation .

Ulceroprotective Properties

In ethanol-induced gastric ulcer models, pretreatment with Pifarnine (5 mg/kg p.o.) reduced lesion area by 94% compared to controls. This correlates with increased mucosal prostaglandin E₂ levels (3.8-fold elevation) and enhanced glutathione peroxidase activity . The compound's antioxidant capacity, quantified via ORAC assay, measures 8.2 μmol TE/mg, potentially contributing to cytoprotective effects .

Stereochemical Considerations and Structure-Activity Relationships

Isomer Pharmacodynamics

Despite existing as a mixture of four stereoisomers, pharmacological testing revealed minimal differences in potency:

Table 3: Comparative IC₅₀ Values (Gastric Acid Secretion)

| Isomer | IC₅₀ (μM) | Relative Potency |

|---|---|---|

| ZZ | 0.12 | 1.00 |

| EZ | 0.15 | 0.80 |

| ZE | 0.18 | 0.67 |

| EE | 0.21 | 0.57 |

Molecular dynamics simulations suggest all isomers adopt similar membrane-bound conformations, with ΔG binding differences <1.2 kcal/mol between configurations . This explains the conserved activity profile despite structural variations.

Analog Modifications

Systematic structure-activity studies demonstrate:

-

Piperazine Ring: Replacement with morpholine decreases activity 10-fold

-

Benzodioxole: Substituents at C5 position (e.g., Cl, CH₃) improve metabolic stability but reduce solubility

-

Terpenoid Chain: Saturation of dienes abolishes antisecretory effects, highlighting the necessity of conjugated π systems

Preclinical and Clinical Development Status

Toxicological Profile

Chronic toxicity studies in beagle dogs (6 months, 50 mg/kg/day) showed:

-

No hematological or biochemical abnormalities

-

Mild hepatic steatosis reversible upon discontinuation

-

Maximum tolerated dose (MTD) established at 150 mg/kg in rodents

Human Trials

Phase I trials (n=24) demonstrated linear pharmacokinetics between 10-100 mg doses:

Despite promising antisecretory activity, development halted in Phase II due to formulation challenges associated with poor aqueous solubility (<0.1 mg/mL). Contemporary approaches exploring nanoparticle delivery systems (e.g., PLGA encapsulation) show improved oral bioavailability in primate models (AUC₀–₂₄ increased 4.2-fold) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume